2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide

Epigenetics HDAC inhibition Cancer biology

This (2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene benzamide (CAS 2549133-25-5) is an essential reference point for HDAC3-preferential chemical probe development. With an IC50 of 1.80 nM against HDAC3 and >460-fold selectivity over HDAC1/2, it enables isoform-specific epigenetic interrogation without the confounding multi-isoform effects of pan-inhibitors like SAHA. Its unique chromenylidene-imine scaffold is structurally distinct from hydroxamate, benzamide, and short-chain fatty acid HDAC inhibitor classes, making it a high-value addition to focused compound libraries. Procure this specific (2Z)-isomer to establish a controlled baseline for SAR campaigns exploring cyano-group and benzamide regiochemistry modifications.

Molecular Formula C18H13N3O3
Molecular Weight 319.3 g/mol
CAS No. 2549133-25-5
Cat. No. B6463165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide
CAS2549133-25-5
Molecular FormulaC18H13N3O3
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C#N
InChIInChI=1S/C18H13N3O3/c1-23-15-8-4-5-11-9-12(10-19)18(24-16(11)15)21-14-7-3-2-6-13(14)17(20)22/h2-9H,1H3,(H2,20,22)
InChIKeyXDRMKCJPYIXOLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide (CAS 2549133-25-5) Scientific Procurement Primer


2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide (CAS 2549133-25-5) is a synthetic chromenylidene-benzamide that belongs to the broader 2-iminocoumarin-3-carbonitrile structural class [1]. It features a (2Z)-2-ylideneamino configuration linking a 3-cyano-8-methoxy-2H-chromen moiety to a benzamide group. While its full pharmacological profile remains under-explored in primary literature, the compound is frequently cited in chemical databases and early-stage structure-activity relationship (SAR) studies centered on epigenetic modulation, particularly histone deacetylase (HDAC) inhibition . Its molecular formula is C18H13N3O3 with a molecular weight of approximately 319.3 g/mol.

Why Generic Substitution Is Not Advisable for 2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide


In the chromenylidene-benzamide space, subtle changes in the chromen ring substitution pattern, cyano group placement, and benzamide attachment point can profoundly alter target engagement, selectivity, and even the mode of action . For example, the specific (2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene scaffold in this compound is structurally distinct from the 7-methoxy or unsubstituted chromen analogs, and from compounds where the benzamide is linked via the 4-position rather than the 2-position. Such seemingly minor structural variations can lead to substantial differences in HDAC isoform selectivity and cellular potency, meaning that generic 'in-class' substitution without direct comparative data would be scientifically unjustifiable for procurement decisions. The quantitative evidence below, where available, attempts to frame these differences against the closest identifiable analogs.

Quantitative Differentiation Evidence for 2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide


HDAC3 Inhibitory Potency: Cross-Study Comparison with Parent 2-Iminocoumarin Scaffold

A chemogenomic database entry (BindingDB BDBM50481803) indicates that 2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide exhibits an IC50 of 1.80 nM against human recombinant HDAC3 in an HDAC Glo assay [1]. While a direct head-to-head study with the unsubstituted 2-iminocoumarin parent for HDAC3 is lacking, the parent 2-iminocoumarin scaffold is generally regarded as a weak, non-selective HDAC binder with IC50 values typically in the low micromolar to high nanomolar range across HDAC isoforms [2]. The incorporation of the 3-cyano and 8-methoxy substituents, along with the (2Z)-benzamide linkage, appears to dramatically enhance HDAC3 potency, suggesting a structural basis for isoform engagement that may not be present in simpler 2-iminocoumarin derivatives.

Epigenetics HDAC inhibition Cancer biology

Isoform Selectivity Fingerprint: HDAC1 vs. HDAC2 vs. HDAC3

Available BindingDB entries suggest a differential isoform inhibitory profile for 2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide, though data are fragmentary. Against HDAC1, an IC50 of 837 nM (human recombinant, 30 min pre-incubation) is reported [1], while HDAC2 inhibition is substantially weaker at 1,270 nM [2]. In contrast, the same compound achieves 1.80 nM against HDAC3 [3], yielding a selectivity window of approximately 465-fold for HDAC3 over HDAC1 and 705-fold over HDAC2. By comparison, the broad-spectrum HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat) typically exhibits IC50 values within a 2- to 5-fold range among HDAC1, 2, and 3 [4]. This suggests that the chromenylidene-benzamide scaffold may offer a greater degree of isoform discrimination than classic hydroxamate-based pan-inhibitors, a relevant consideration for target-specific research applications.

Isoform selectivity HDAC panel profiling Chemoproteomics

Positional Isomer Comparison: 2-Benzamide vs. 4-Benzamide Attachment

A structurally analogous compound, 4-{[(2Z)-3-(1H-1,3-benzodiazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzamide (CAS 1321751-61-4), differs by having the benzamide attached via the 4-position instead of the 2-position and replacing the 3-cyano group with a benzimidazole moiety . Although head-to-head biochemical data for the 2- vs. 4-benzamide regioisomers are not publicly available, medicinal chemistry precedent in similar chromenylidene series indicates that the benzamide attachment point directly influences the geometry of the zinc-binding group in HDAC catalytic pockets [1]. The 2-benzamide configuration may favor HDAC3 selectivity due to more optimal coordination geometry, whereas the 4-benzamide isomer may have a different selectivity profile or reduced potency. This structural distinction is critical for procurement because the two regioisomers are not interchangeable in biological assays.

Structure–activity relationship Regioisomer activity Drug design

Chemical Stability and Purity Considerations for Long-Term Research Use

Information from commercial suppliers indicates that this compound is handled as a solid with recommended storage at -20°C for powder and -80°C for solutions, suggesting moderate stability under standard laboratory conditions [1]. While no accelerated stability study data are available for this specific compound, the presence of a potentially labile (2Z)-ylideneamino linkage raises the possibility of thermal or photochemical E/Z isomerization, which could affect biological activity over time. By contrast, structurally simpler chromenes lacking the imine linkage (such as 8-methoxy-2H-chromene) are generally more stable at room temperature . This difference may influence procurement decisions for long-term biobanking or high-throughput screening campaigns where chemical integrity over time is a critical factor.

Chemical stability Compound integrity Reproducibility

Key Research Application Scenarios for 2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide


HDAC3 Isoform-Selective Chemical Probe Development

The compound's low-nanomolar potency against HDAC3 (IC50 = 1.80 nM) combined with moderate-to-weak activity against HDAC1 (837 nM) and HDAC2 (1,270 nM) makes it a candidate scaffold for developing HDAC3-preferential chemical probes. Researchers designing target-class selectivity panels can use this compound as a starting point to interrogate HDAC3-specific biology, where pan-inhibitors like SAHA would produce confounding multi-isoform effects [1].

Structure–Activity Relationship (SAR) Studies on Chromenylidene-Benzamide Scaffolds

The well-defined structural variation — (2Z)-3-cyano-8-methoxy substitution with a 2-benzamide attachment — provides a controlled baseline for exploring how modifications at the 3-position (cyano vs. benzimidazole vs. carboxamide) and benzamide regiochemistry (2- vs. 4-attachment) influence HDAC isoform selectivity and cellular potency. Procurement of this specific isomer (CAS 2549133-25-5) is essential to establish the reference point for any SAR campaign .

Compound Library Design for Epigenetic Target Screening

For institutions building focused epigenetic compound libraries, this compound adds a distinct chemotype that is structurally dissimilar from the classic hydroxamate (e.g., SAHA, trichostatin A), benzamide (e.g., entinostat), and short-chain fatty acid HDAC inhibitor classes. Its unique chromenylidene-imine scaffold may provide a different binding mode and selectivity fingerprint, enhancing library diversity for high-throughput screening [2].

Quote Request

Request a Quote for 2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.